C13H10ClNO3

Description

Overview of the Chemical Formula and Its Diverse Structural Isomers

Isomers are molecules that have the same molecular formula but a different arrangement of atoms in space. cognitoedu.orgebsco.com This phenomenon, known as isomerism, is a fundamental concept in organic chemistry. Structural isomers, in particular, have the same number and types of atoms but differ in their connectivity. vedantu.comlibretexts.org The formula C13H10ClNO3 is a prime example of how a single elemental recipe can give rise to a wide array of compounds, each with a unique architecture.

These structural variations can involve different functional groups, diverse substituent positions on aromatic rings, and varied core skeletons. For instance, a compound with this formula might be a benzoic acid derivative, an oxazole (B20620), a carbamate (B1207046), or a complex heterocyclic system. ontosight.aismolecule.comsynzeal.com This structural diversity is a key reason for the extensive research interest, as each isomer represents a unique chemical entity with its own potential applications.

The table below presents a selection of identified structural isomers of this compound, illustrating the structural variety derived from a single molecular formula.

| Compound Name | Structural Class | Key Structural Features |

|---|---|---|

| Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate | Pyruvate (B1213749) Derivative | Features a pyruvate backbone with cyano and 4-chlorophenyl groups. ontosight.ai |

| Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate | Oxazole | A five-membered heterocyclic oxazole ring is the core structure. ontosight.ai |

| 2-chloro-4-[(4-methylpyridin-2-yl)oxy]benzoic acid | Benzoic Acid Derivative | A benzoic acid scaffold with chloro and methylpyridinyloxy substituents. smolecule.com |

| Phenyl (2-chloro-4-hydroxyphenyl)carbamate | Carbamate | Contains a carbamate functional group linking phenyl and chlorohydroxyphenyl moieties. synzeal.com |

| N,N-Dimethyl-4-amino-3-chloroangelicin | Furanocoumarin | A derivative of angelicin (B190584), a naturally occurring furanocoumarin. |

| Clofenamic acid | Anthranilic Acid Derivative | An N-phenylanthranilic acid derivative. norman-network.com |

| 1-chloro-4-[(4-nitrophenoxy)methyl]benzene | Aromatic Ether | Two benzene (B151609) rings linked by a methylene (B1212753) ether bridge. guidechem.com |

Significance of Investigating this compound Structural Isomers in Contemporary Research

The investigation of structural isomers is crucial in modern chemical and biomedical research because subtle changes in molecular architecture can lead to profound differences in function and biological activity. ebsco.comrsc.org Compounds with the this compound formula are actively explored for their therapeutic potential across a spectrum of diseases. The significance of this research lies in the ability to perform molecular tailoring—synthesizing and screening various isomers to identify candidates with enhanced efficacy and selectivity for specific biological targets.

The diverse scaffolds (e.g., benzamides, oxazoles, furanocoumarins) found within the this compound isomer family allow researchers to probe a wide range of biological interactions. ontosight.aimdpi.com For example, different isomers have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. smolecule.comontosight.ainorman-network.com The synthesis of specific, pure isomers is a critical aspect of this research, as it enables a precise understanding of structure-activity relationships, which is fundamental to rational drug design. mdpi.comrsc.org By studying how the spatial arrangement of atoms affects a molecule's interaction with enzymes, receptors, or other biological targets, scientists can develop more effective and targeted therapies.

Scope and Research Focus of Academic Inquiry into this compound Compounds

Academic research into this compound compounds is multifaceted, with primary efforts concentrated in medicinal, synthetic, and analytical chemistry. The overarching goal is to synthesize novel isomers, characterize their properties, and evaluate their potential for practical applications.

Medicinal and Pharmacological Research: The main thrust of research is the discovery of new therapeutic agents. Different isomers are being evaluated for a variety of biological activities:

Anticancer and Cytotoxic Activity: Researchers have investigated the potential of isomers like Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate for their ability to kill cancer cells. ontosight.ai Other isomers, such as 2-chloro-4-[(4-methylpyridin-2-yl)oxy]benzoic acid, are also being explored for their potential in cancer treatment. smolecule.com

Antimicrobial and Antiviral Properties: The need for new drugs to combat infectious diseases has led to the screening of this compound isomers. Studies have assessed the potential of pyruvate derivatives and other related structures for activity against bacteria and viruses. smolecule.comontosight.ai

Anti-inflammatory Effects: Some isomers have shown potential as anti-inflammatory agents. smolecule.com Clofenamic acid, an isomer with this formula, is recognized as an analgesic and non-steroidal anti-inflammatory drug (NSAID). norman-network.com

Phototherapeutic Applications: The angelicin derivative, N,N-Dimethyl-4-amino-3-chloroangelicin, is of interest for its potential use in phototherapy, a treatment that uses light to activate a drug.

Synthetic and Analytical Chemistry: A significant focus is on the development of efficient methods to synthesize specific this compound isomers. sci-hub.se This allows for the creation of compound libraries for screening and the production of promising candidates for further study. Furthermore, some isomers serve critical roles in analytical chemistry. For instance, Phenyl (2-chloro-4-hydroxyphenyl)carbamate is used as a chemical reference standard in the quality control and analytical method development for the anticancer drug Lenvatinib. synzeal.com

The following table summarizes the primary research applications for several this compound isomers.

| Compound Isomer | Primary Research Focus |

|---|---|

| Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate | Medicinal Chemistry (Anticancer, Antimicrobial) ontosight.ai |

| 2-chloro-4-[(4-methylpyridin-2-yl)oxy]benzoic acid | Medicinal Chemistry (Anti-inflammatory, Anticancer, Antiviral) smolecule.com |

| Clofenamic acid | Pharmacology (Analgesic, Anti-inflammatory/NSAID) norman-network.com |

| N,N-Dimethyl-4-amino-3-chloroangelicin | Medicinal Chemistry (Phototherapeutic Agent) |

| Phenyl (2-chloro-4-hydroxyphenyl)carbamate | Analytical Chemistry (Pharmaceutical Reference Standard) synzeal.com |

| Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate | Medicinal Chemistry (Screening for Biological Activity) ontosight.ai |

Structure

3D Structure

Properties

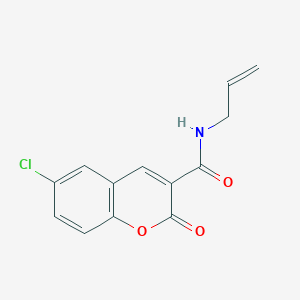

IUPAC Name |

6-chloro-2-oxo-N-prop-2-enylchromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c1-2-5-15-12(16)10-7-8-6-9(14)3-4-11(8)18-13(10)17/h2-4,6-7H,1,5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKOYQZSRSKLAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of C13h10clno3 Isomers

Strategies for Carbon-Carbon Bond Formation

The construction of carbon-carbon bonds is a central theme in organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. For isomers of C13H10ClNO3, cross-coupling reactions are particularly valuable for linking aryl and heterocyclic fragments.

Suzuki–Miyaura Coupling Reactions for Nicotinic Acid Derivatives

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. yonedalabs.comlibretexts.org This reaction is instrumental in synthesizing biaryl compounds, which are common motifs in pharmaceuticals and functional materials. researchgate.net

In the context of nicotinic acid derivatives, which can be precursors or isomers of this compound, the Suzuki-Miyaura coupling allows for the introduction of various aryl or heteroaryl substituents. A general scheme for this reaction involves the coupling of a halogenated nicotinic acid derivative with an arylboronic acid. researchgate.netbeilstein-journals.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base in an organic solvent. yonedalabs.com

Table 1: Key Components in Suzuki-Miyaura Coupling

| Component | Function | Examples |

| Catalyst | Facilitates the reaction cycle | Pd(OAc)₂, PdCl₂(PPh₃)₂ |

| Ligand | Stabilizes and activates the catalyst | PPh₃, dppf |

| Base | Activates the organoboron species | K₂CO₃, Cs₂CO₃, Et₃N |

| Solvent | Dissolves reactants and facilitates reaction | Dioxane, Toluene, DMF |

The catalytic cycle involves three main steps: oxidative addition of the palladium(0) complex to the organic halide, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org Recent advancements have even demonstrated a decarbonylative version of this coupling, allowing for the direct use of carboxylic acids. researchgate.net Furthermore, an "aminative" Suzuki-Miyaura coupling has been developed, which forms carbon-nitrogen bonds instead of carbon-carbon bonds, expanding the utility of this reaction. nih.gov

Chan-Lam Coupling Conditions for Arylation

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, provides a complementary method for forming carbon-heteroatom bonds, specifically aryl ethers and aryl amines. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction couples an aryl boronic acid with an alcohol or an amine and can be performed at room temperature in the presence of air. wikipedia.orgsemanticscholar.org

For isomers of this compound containing N-H or O-H bonds, the Chan-Lam coupling is a valuable tool for arylation. The proposed mechanism involves the formation of a copper(III)-aryl-alkoxide or copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to form the desired product. wikipedia.orgwuxibiology.com This reaction has been successfully applied to a wide range of substrates, including N-heterocyclic compounds. semanticscholar.orgrsc.org The choice of ligand and base can be crucial for the success of the reaction, with pyridine (B92270) and other nitrogen-based ligands often being employed. wikipedia.orgsemanticscholar.org

Table 2: Comparison of Suzuki-Miyaura and Chan-Lam Couplings

| Feature | Suzuki-Miyaura Coupling | Chan-Lam Coupling |

| Catalyst | Palladium | Copper |

| Bond Formed | C-C | C-N, C-O |

| Typical Substrates | Organohalides, Boronic acids | Amines, Alcohols, Boronic acids |

| Reaction Conditions | Often requires inert atmosphere | Can be run in air |

Heterocyclic Ring Formation and Modification

Heterocyclic structures are prevalent in many biologically active molecules. The synthesis of oxazole (B20620) rings is a key strategy for producing certain isomers of this compound.

Cyclization Reactions for Oxazole Derivatives

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. derpharmachemica.com There are several classical and modern methods for synthesizing the oxazole ring system.

One of the most well-known methods is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of an α-acylamino ketone to form a 2,5-diaryloxazole. pharmaguideline.comijpsonline.com Another common approach is the reaction of α-halo ketones with primary amides. pharmaguideline.com The van Leusen synthesis offers a one-step route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.com

More recent methods include hypervalent iodine-mediated oxidative cyclization reactions. nsf.gov For instance, the reaction of N-propargylamides can lead to the formation of oxazolines and oxazoles through a 5-exo-dig cyclization process promoted by reagents like (diacetoxyiodo)benzene (B116549) (PIDA). rsc.org These reactions often proceed under mild conditions and offer good yields. ijpsonline.comrsc.org

Functional Group Interconversions and Derivatization

Modifying existing functional groups is a critical aspect of fine-tuning the properties of a molecule. The oxidation of aldehydes to carboxylic acids is a fundamental transformation relevant to the synthesis of this compound isomers.

Oxidation of Aldehyde Precursors to Carboxylic Acids

Aldehydes can be readily oxidized to carboxylic acids using a variety of oxidizing agents. britannica.com This transformation is significant because carboxylic acids are versatile intermediates in organic synthesis. A key difference between aldehydes and ketones is the presence of a hydrogen atom on the carbonyl carbon of aldehydes, which allows for easy oxidation. libretexts.org

Common oxidizing agents for this purpose include potassium dichromate(VI) in acidic solution, which changes color from orange to green during the reaction. libretexts.org Another classic method is the Tollens' test, which uses a silver-ammonia complex (Tollens' reagent) to oxidize the aldehyde, resulting in the formation of a silver mirror on the reaction vessel. libretexts.org Jones reagent (CrO₃ in aqueous acid) is also a widely used and effective oxidizing agent for this conversion. libretexts.org

The general mechanism for the oxidation of an aldehyde to a carboxylic acid often involves the formation of a gem-diol intermediate through the addition of water to the carbonyl group, which is then oxidized. libretexts.org For aromatic aldehydes that lack an α-hydrogen, treatment with a strong base can lead to a disproportionation reaction known as the Cannizzaro reaction, yielding both a carboxylic acid and a primary alcohol. britannica.com

Mitsunobu Reaction in Ester and Ether Synthesis

The Mitsunobu reaction is a versatile and widely employed method for the synthesis of esters and ethers from primary and secondary alcohols. organic-chemistry.orgwikipedia.orgjk-sci.com This reaction proceeds via an S\textsubscript{N}2 mechanism, resulting in the inversion of stereochemistry at the alcohol carbon. wikipedia.orgjk-sci.comnrochemistry.com The reaction is typically carried out using a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgjk-sci.com

The mechanism involves the initial formation of a betaine (B1666868) intermediate from the reaction of the phosphine and the azodicarboxylate. nrochemistry.com This intermediate then activates the alcohol, converting it into a good leaving group. Subsequent nucleophilic attack by a carboxylic acid (for ester synthesis) or another alcohol or phenol (B47542) (for ether synthesis) displaces the activated alcohol, yielding the desired product. organic-chemistry.orgwikipedia.org The reaction is driven forward by the formation of the stable triphenylphosphine oxide byproduct. jk-sci.com

Key aspects of the Mitsunobu reaction include:

Reagents: Triphenylphosphine (or other phosphines) and a dialkyl azodicarboxylate are the standard reagents. wikipedia.orgjk-sci.com

Solvents: Tetrahydrofuran (THF) is a common solvent, though others like diethyl ether can also be used. wikipedia.orgnrochemistry.com

Reaction Conditions: The reaction is often performed at low temperatures, such as 0 °C, and then allowed to warm to room temperature. wikipedia.orgnrochemistry.com

Nucleophile Acidity: The nucleophile should be sufficiently acidic (pKa typically less than 13-15) to ensure the desired reaction occurs over potential side reactions. wikipedia.orgjk-sci.com

The Mitsunobu reaction has been utilized in the synthesis of complex molecules, including in carbohydrate chemistry for the modification of sugar hemiacetals. beilstein-journals.org

Reductive Amination and Subsequent Ullmann Coupling

Reductive amination is a fundamental process for forming carbon-nitrogen bonds, often a key step in the synthesis of amine-containing compounds. This reaction involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Following the introduction of an amine functional group, the Ullmann coupling reaction can be employed to form aryl-aryl or aryl-ether bonds. The classic Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a biaryl compound. chem-station.comorganic-chemistry.org A variation, the Ullmann-type reaction or Ullmann condensation, facilitates the synthesis of aryl ethers by coupling an aryl halide with an alcohol or phenol in the presence of a copper catalyst. organic-chemistry.org

In the context of synthesizing this compound isomers, a synthetic route might involve an initial reductive amination to introduce a necessary amine functionality. This could then be followed by an Ullmann coupling to connect two aromatic rings or to form an ether linkage. For instance, an Ullmann coupling of an appropriate halo-aldehyde with a phenol, followed by reductive amination, has been described in the synthesis of related complex molecules. uantwerpen.be

The conditions for Ullmann couplings can be harsh, often requiring high temperatures. organic-chemistry.org However, the development of new catalyst systems and reagents, such as those using nickel or modified copper catalysts, has allowed for milder reaction conditions. chem-station.com The reactivity of the aryl halide in Ullmann couplings generally follows the order of I > Br > Cl. chem-station.com

Condensation and Hydrolysis Processes in Multi-Step Synthesis

Multi-step synthesis strategies are essential for constructing complex molecules from simpler starting materials. youtube.comyoutube.com These sequences often involve a series of reactions that build up the carbon skeleton and introduce the required functional groups. Condensation and hydrolysis are two fundamental transformations frequently employed in such synthetic pathways.

Condensation reactions result in the joining of two molecules, often with the elimination of a small molecule like water. A prominent example is the aldol (B89426) condensation, which forms a β-hydroxy carbonyl compound that can subsequently dehydrate to an α,β-unsaturated carbonyl. youtube.com This type of reaction is crucial for forming new carbon-carbon bonds.

Hydrolysis , the cleavage of a chemical bond by the addition of water, is often used to deprotect functional groups or to convert one functional group into another. For example, the hydrolysis of an ester will yield a carboxylic acid and an alcohol. In a multi-step synthesis, a functional group might be protected as an ester to prevent it from reacting in subsequent steps, and then deprotected via hydrolysis at a later stage.

In the synthesis of isomers of this compound, a sequence could involve a Claisen condensation to form a β-keto ester, followed by hydrolysis and decarboxylation. youtube.com Alternatively, a synthetic route might utilize an Ullmann coupling followed by ester hydrolysis to yield a carboxylic acid. uantwerpen.be The strategic use of condensation and hydrolysis allows for the controlled and sequential construction of the target molecule.

Reaction Optimization and Yield Enhancement Studies

The optimization of chemical reactions is a critical aspect of synthetic chemistry, aiming to maximize product yield and purity while minimizing waste and cost. numberanalytics.comnumberanalytics.com This involves the systematic investigation of various reaction parameters and the selection of optimal conditions.

Influence of Reaction Conditions on Product Yield

The yield of a chemical reaction is highly sensitive to the conditions under which it is performed. Key parameters that are often optimized include:

Temperature: Reaction rates generally increase with temperature, but side reactions can also become more prevalent.

Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can lead to product decomposition.

Concentration of Reactants: The stoichiometry and concentration of reactants can significantly impact the reaction outcome.

Solvent: The choice of solvent can influence reactant solubility, reaction rates, and even the reaction pathway.

Methodologies like Design of Experiments (DoE) provide a statistical framework for systematically exploring the effects of multiple variables on reaction yield. whiterose.ac.uk This approach is more efficient than the traditional one-factor-at-a-time (OFAT) optimization. whiterose.ac.uk For example, an optimization procedure might begin by screening different catalysts and solvents, followed by fine-tuning the temperature and reaction time to achieve the highest yield. whiterose.ac.uk

Catalyst Selection and Mechanistic Considerations in Synthetic Pathways

The choice of catalyst is paramount in many synthetic transformations, as it can dramatically influence the reaction rate, selectivity, and yield. numberanalytics.com In the context of synthesizing this compound isomers, catalyst selection is crucial for reactions like Ullmann couplings and other cross-coupling reactions.

For instance, in palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand can significantly affect the reactivity and selectivity. polyu.edu.hk Mechanistic studies, including the analysis of reaction intermediates, can provide insights into the catalytic cycle and guide the development of more efficient catalysts. polyu.edu.hk

In Ullmann reactions, while copper has been the traditional catalyst, nickel-based systems have been developed to facilitate the reaction under milder conditions. chem-station.com The mechanism of the Ullmann reaction is complex and not fully understood, but it is believed to involve oxidative addition and reductive elimination steps. organic-chemistry.org Understanding these mechanistic details is key to designing improved catalytic systems.

Industrial Production Considerations for this compound Compounds

Scaling up a chemical synthesis from the laboratory to an industrial scale presents a unique set of challenges. numberanalytics.com The primary goals of industrial production are to ensure a safe, efficient, and cost-effective process. Key considerations include:

Cost of Raw Materials: The price and availability of starting materials are major factors in the economic viability of a process.

Process Safety: A thorough risk assessment is necessary to identify and mitigate potential hazards associated with the reaction, such as exothermic events or the use of hazardous reagents.

Waste Minimization: Green chemistry principles are increasingly important in industrial processes to reduce environmental impact and disposal costs. This includes the use of catalytic reactions and the recycling of solvents and byproducts.

Throughput and Efficiency: Optimizing the reaction to maximize the amount of product produced per unit of time is crucial for profitability. beilstein-journals.org

Scale-up and Reactor Technology: Reactions that work well in small-scale laboratory glassware may behave differently in large industrial reactors due to issues with heat and mass transfer. The use of technologies like microreactors can sometimes facilitate a more direct and predictable scale-up through a "numbering-up" approach. whiterose.ac.uk

For the industrial production of a this compound compound, a detailed analysis of each synthetic step would be required to address these considerations. The development of a robust and reproducible process is essential for commercial manufacturing.

Advanced Spectroscopic and Structural Characterization in C13h10clno3 Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of C13H10ClNO3 isomers in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. savemyexams.com

In the study of this compound isomers, ¹H and ¹³C NMR spectra reveal distinct signals corresponding to each unique hydrogen and carbon atom in the structure. For instance, the analysis of a dihydropyrano[3,4-b]pyridine derivative with this formula showed specific chemical shifts (δ) that allowed for the assignment of its complex heterocyclic framework. sci-hub.se Similarly, the spectra for the isomer 4-Chloro-2-(3-methoxybenzoyl)pyridine 1-oxide provided key data points for its structural confirmation. rsc.org

| Isomer of this compound | Nucleus | Observed Chemical Shifts (δ, ppm) |

| Dihydropyrano[3,4-b]pyridine derivative | ¹³C | 166.8, 159.2, 147.8, 141.5, 129.4, 129.3, 127.0, 125.7, 124.8, 124.2, 69.6, 64.1, 26.4 |

| ¹H | 8.93 (d, 1H), 8.28 (dd, 1H), 7.98 (d, 1H), 4.91 (s, 2H), 4.12 (t, 2H), 3.13 (t, 2H) | |

| 4-Chloro-2-(3-methoxybenzoyl)pyridine 1-oxide | ¹³C | 187.6, 160.0, 140.7, 135.8, 131.8, 129.9, 127.0, 126.4, 125.5, 122.2, 121.2, 112.7, 55.4 |

| ¹H | 8.16 (t, 1H), 7.15-7.45 (m, 6H), 3.86 (s, 3H) |

Table 1: Selected ¹³C and ¹H NMR chemical shift data for different isomers of this compound. Data sourced from The Royal Society of Chemistry and Sci-Hub. sci-hub.sersc.org

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to calculate theoretical ¹³C NMR chemical shifts. researchgate.net These theoretical calculations serve as a powerful tool to complement experimental data. By comparing the calculated shifts for a proposed structure with the experimentally obtained spectrum, researchers can gain greater confidence in their structural assignments. This cross-validation is particularly valuable when dealing with complex isomers of this compound, where subtle differences in substitution patterns can lead to overlapping signals or ambiguous assignments based on empirical data alone. Such computational simulations enhance the reliability of structural elucidation.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. youtube.com For compounds like this compound, High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula. uni-muenchen.de HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition.

The technique involves ionizing the molecule—for example, through electrospray ionization (ESI)—and measuring the precise mass of the resulting molecular ion. For a this compound isomer, the protonated molecule [M+H]⁺ would be observed. The experimentally measured mass is then compared to the theoretically calculated mass for the proposed formula. sci-hub.se

| Ion | Calculated m/z | Experimental m/z | Technique |

| [this compound + H]⁺ | 264.0422 | 264.0426 | ESI-HRMS |

Table 2: High-resolution mass spectrometry data for a this compound isomer, confirming its elemental composition. Data sourced from Sci-Hub. sci-hub.se

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. studymind.co.ukbellevuecollege.edu The technique works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. bellevuecollege.edu Covalent bonds vibrate at specific frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. These absorptions are recorded as peaks in an IR spectrum.

For isomers of this compound, IR spectroscopy can readily identify key functional groups such as carbonyls (C=O), hydroxyls (O-H), ethers (C-O), and aromatic rings. libretexts.org The presence of a strong absorption band around 1700-1720 cm⁻¹ is a clear indicator of a carbonyl group, which could be part of a ketone, aldehyde, ester, or carboxylic acid functionality. utdallas.eduyoutube.com

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Isomer Context |

| C=O (Carboxylic Acid/Ketone) | ~1700 - 1720 | 5-(4-Chloro-2-methoxyphenyl)nicotinic acid, 4-Chloro-2-(3-methoxybenzoyl)pyridine 1-oxide |

| C-O (Ether/Ester) | ~1250 | 5-(4-Chloro-2-methoxyphenyl)nicotinic acid, 4-Chloro-m-tolyl-p-nitrophenyl ether |

| O-H (Carboxylic Acid) | 2800 - 3500 (broad) | 5-(4-Chloro-2-methoxyphenyl)nicotinic acid |

| N-H (Amide) | 3100 - 3500 | 3-Benzoylmethyl-2-chloro-N-methylmaleimide |

| C=C (Aromatic) | ~1450 - 1600 | Common to isomers with aromatic rings |

Table 3: Typical infrared absorption frequencies for functional groups found in various this compound isomers. Data sourced from Chemistry LibreTexts and other academic sources. libretexts.orgutdallas.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, crystalline sample. ruppweb.organton-paar.com The technique involves diffracting a beam of X-rays off the ordered lattice of a single crystal. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high accuracy. libretexts.org

For this compound research, X-ray crystallography provides the ultimate proof of structure in the solid state. researchgate.net It can distinguish between closely related isomers and reveal detailed conformational information. For example, a study on the isomer 3-Benzoylmethyl-2-chloro-N-methylmaleimide determined the dihedral angle between its two rings to be 68.9°. researchgate.net In another case, the complete crystal structure of N,N-Dimethyl-4-amino-3-chloroangelicin was determined, providing precise unit cell parameters.

| Parameter | Value |

| Compound Name | N,N-Dimethyl-4-amino-3-chloroangelicin |

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 16.344(5) Å |

| b | 10.343(3) Å |

| c | 7.283(2) Å |

| α | 109.1° |

| β | 90.2° |

| γ | 94.2° |

Table 4: Single-crystal X-ray diffraction data for the this compound isomer N,N-Dimethyl-4-amino-3-chloroangelicin.

Computational Chemistry and Theoretical Modeling of C13h10clno3 Compounds

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Molecular docking simulations are instrumental in predicting the binding affinities of C13H10ClNO3 isomers to their biological targets. For instance, in the context of developing inhibitors for enzymes like Mycobacterial Membrane Protein Large 3 (MmpL3), which is crucial for the survival of Mycobacterium tuberculosis, docking studies on pyrrole-2-carboxamide derivatives have been performed. These studies help in understanding how substituents on the pyrrole (B145914) and phenyl rings influence the binding energy. nih.gov

The binding affinity is often expressed as a docking score, with more negative values indicating stronger binding. The conformational dynamics of the ligand and the protein's active site are also crucial. Flexible docking approaches allow for the movement of both the ligand and the protein's side chains, providing a more realistic model of the binding event. Molecular dynamics (MD) simulations can further explore the conformational landscape of the ligand-protein complex over time, revealing the stability of the binding pose and key interactions. nih.gov

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Analog 1 | -8.5 | Asp645, Tyr646 | Hydrogen Bond |

| Analog 2 | -9.2 | Phe257, Leu649 | Hydrophobic |

| Analog 3 | -7.9 | Asp645 | Hydrogen Bond |

Pharmacophore modeling is another key computational tool that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For inhibitors based on the this compound scaffold, a pharmacophore model might include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

A structure-based pharmacophore model for MmpL3 inhibitors with a pyrrole-2-carboxamide core has been developed. This model typically includes a hydrogen bond acceptor (HBA) from the carboxamide carbonyl group, a hydrophobic (H) feature, and a ring-aromatic (RA) feature from the chlorophenyl group. nih.gov Such models are invaluable for virtual screening of large compound libraries to identify new potential inhibitors that fit the pharmacophoric requirements. Interaction mapping further visualizes the specific contacts between the ligand and the protein's active site, highlighting key hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

| Pharmacophoric Feature | Corresponding Functional Group | Importance for Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the amide | Essential for anchoring to the active site |

| Ring Aromatic (RA) | Chlorophenyl ring | Occupies a key hydrophobic pocket |

| Hydrophobic (H) | Pyrrole ring and alkyl substituents | Contributes to overall binding affinity |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a versatile tool for studying the chemical reactivity and physical properties of molecules like this compound isomers.

DFT calculations can be used to elucidate the mechanisms of chemical reactions, such as the synthesis of N-(4-chlorophenyl)pyrrole-2-carboxamide from pyrrole-2-carboxylic acid and 4-chloroaniline. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This helps in understanding the feasibility of a reaction pathway and identifying the rate-determining step. For instance, DFT studies on amide bond formation can provide insights into the activation energies required for different catalytic or non-catalytic pathways. rsc.orgnih.gov

DFT is widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. For isomers of this compound, DFT can be employed to calculate infrared (IR) vibrational frequencies, and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netchemrxiv.org

Furthermore, DFT provides valuable information about the electronic properties of these molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. These calculations also yield information on the distribution of electron density, molecular electrostatic potential, and dipole moment, all of which are crucial for understanding intermolecular interactions. researchgate.netnih.gov

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular forces |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound analogs, QSAR models can be developed to predict their activity based on various molecular descriptors.

These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). By developing a robust QSAR model, the activity of new, unsynthesized analogs can be predicted, thus prioritizing the synthesis of the most promising compounds. For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of thieno[3,2-b]pyrrole-5-carboxamide derivatives, which share a similar structural scaffold. nih.gov These studies generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity, providing valuable guidance for lead optimization. nih.govnih.gov

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| q² (Cross-validated correlation coefficient) | 0.783 | Good internal predictive ability |

| r² (Non-cross-validated correlation coefficient) | 0.944 | Goodness of fit of the model |

| r²_pred (Predictive correlation coefficient for test set) | 0.851 | Good external predictive ability |

Biological and Pharmacological Research on C13h10clno3 Structural Isomers

Mechanisms of Molecular Target Engagement

The precise molecular mechanisms for many C13H10ClNO3 isomers are not deeply characterized in publicly available literature. However, preliminary studies and data on related structures provide some insights into their potential interactions with molecular targets.

Enzyme Inhibition Profiles and Specificity (e.g., Cytochrome P450 inhibition)

Direct and specific data on the inhibition of Cytochrome P450 enzymes by isomers of this compound is limited. However, the broader class of benzamides and related nitrogen-containing heterocyclic compounds are known to interact with various enzymes. For instance, some benzamide (B126) derivatives have been investigated for their ability to inhibit specific enzymes by binding to their active sites. This suggests that isomers like 5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-furanone could potentially act as enzyme inhibitors, a hypothesis that warrants further investigation.

Receptor Interaction Studies (e.g., Nicotinic Acetylcholine (B1216132) Receptors, Nuclear Receptors)

There is currently a lack of specific studies detailing the interaction of this compound isomers with nicotinic acetylcholine receptors or nuclear receptors. Research on related nicotinic acid derivatives, such as 5-(4-Chloro-2-methoxyphenyl)nicotinic acid , indicates that this class of compounds is explored for diverse applications, which often involves interaction with cellular receptors or enzymes to exert their effects. However, dedicated receptor binding assays for this specific isomer are not prominently documented.

Modulation of Intracellular Signaling Pathways

Investigations have suggested that isomers of this compound may modulate cellular activities through the inhibition of biological pathways. The compound 5-(4-Chloro-2-methoxyphenyl)nicotinic acid has been explored for its role as an inhibitor in various biological pathways, which could have therapeutic implications for diseases like cancer. The mechanism often involves the compound's nitro group, which can be reduced to form reactive intermediates that interact with cellular components, or the chloro and methoxy (B1213986) groups influencing binding affinity to specific targets.

Cellular and Subcellular Biological Activities

Research into the cellular effects of this compound isomers has primarily focused on their potential as therapeutic agents, particularly in oncology.

Investigations into Cell Viability and Apoptosis Induction (e.g., via Reactive Oxygen Species generation in cancer cell lines)

Several isomers of this compound have been evaluated for their cytotoxic properties against cancer cell lines. The synthetic organic compound 5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-furanone , also known as CHEMBL3213185, has been a subject of medicinal chemistry research for its potential anticancer activities. ontosight.ai Studies on related benzamide structures indicate that they can exhibit significant cytotoxicity against various cancer cell lines. While the exact mechanism involving reactive oxygen species (ROS) for this specific isomer is not detailed, the general mechanism for many anticancer compounds involves inducing oxidative stress that leads to apoptosis.

Similarly, other related structures, such as certain N-acyl-thiourea derivatives, have shown promising cytotoxicity against human cancer cell lines, causing cell cycle arrest and apoptosis. researchgate.net This suggests a potential avenue of action for structurally similar this compound isomers.

Effects on Gene Expression Regulation

The direct effects of this compound isomers on the regulation of gene expression have not been a primary focus of the available research. Modulation of intracellular signaling pathways and induction of apoptosis inherently involve changes in gene expression, but specific studies detailing the up- or down-regulation of particular genes by these compounds are not yet prevalent in the scientific literature.

Cellular Metabolism Interference

Research into the structural isomers of this compound has revealed their potential to interfere with cellular metabolism. This interference is a key aspect of their therapeutic potential, as the disruption of metabolic pathways is a hallmark of various diseases, including cancer and metabolic disorders. ontosight.ainih.govnih.gov

One area of investigation is the impact of these compounds on enzymes crucial for metabolic regulation. For instance, certain isoxazole (B147169) derivatives of this compound have been studied for their ability to inhibit cytochrome P450 (CYP450) enzymes. semanticscholar.org These enzymes are vital for the metabolism of a wide range of substances, and their inhibition can significantly alter cellular processes. semanticscholar.org Molecular docking studies have shown that specific isomers, such as those with 4-OH and 4-F substitutions, exhibit a strong affinity for several CYP450 proteins, suggesting they could act as potent inhibitors. semanticscholar.org

Furthermore, the metabolic reprogramming of cancer cells, often driven by factors like hypoxia-inducible factor 1 (HIF-1), presents a target for therapeutic intervention. nih.gov By interfering with the metabolic adaptations of cancer cells, such as increased glucose uptake and glycolysis, this compound isomers could potentially induce cell death. nih.gov The ability of these compounds to modulate metabolic pathways is a critical area of ongoing research, with the potential to yield novel therapies for a variety of diseases. umn.edumdpi.comfrontiersin.org

Antimicrobial Research Pathways

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Structural isomers of this compound have shown promise in this area, with research exploring their antibacterial, antibiofilm, and antiviral properties. ontosight.ai

Antibacterial and Antibiofilm Properties

Several isomers of this compound have demonstrated significant antibacterial activity against a range of bacterial strains. For example, 5-(4-Chloro-2-methoxyphenyl)nicotinic acid has been shown to be effective against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these bacteria have been determined, highlighting the compound's potential as an antibacterial agent.

In addition to direct antibacterial action, some isomers also exhibit antibiofilm properties. nih.govuc.ptresearchgate.net Biofilms are communities of microorganisms that adhere to surfaces and are notoriously resistant to antibiotics. nih.gov Compounds that can disrupt biofilm formation or eradicate existing biofilms are therefore of great interest. frontiersin.org Research has shown that certain this compound isomers can inhibit biofilm formation, making them potential candidates for combating chronic and recurrent infections. mdpi.com

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Pseudomonas aeruginosa | 13.40 µM |

| Enterococcus faecalis | 8.33 µM |

Antiviral Properties

The antiviral potential of this compound isomers is another active area of research. semanticscholar.org Some isoxazole derivatives, for instance, have been investigated for their activity against viruses like HIV. semanticscholar.orgscribd.com The mechanism of action for these compounds may involve the inhibition of viral enzymes, such as reverse transcriptase, which is crucial for viral replication. scribd.com Additionally, some studies have explored the antiviral activity of related compounds against herpes simplex virus, suggesting that this class of molecules may have broad-spectrum antiviral potential. scielo.br Further research is needed to fully elucidate the antiviral mechanisms and therapeutic efficacy of this compound isomers. doi.org

Antineoplastic Research Potential

The development of new anticancer drugs is a critical area of medical research. Several structural isomers of this compound have been identified as having potential antineoplastic properties, with studies focusing on their cytotoxic activity against various cancer cell lines. ontosight.aiontosight.aismolecule.comamericanchemicalsuppliers.comamericanchemicalsuppliers.com

Cytotoxic Activity against Specific Cancer Cell Lines

Research has demonstrated that certain this compound isomers exhibit cytotoxic effects against a range of cancer cells. ontosight.aisemanticscholar.org For example, 5-(4-Chloro-2-methoxyphenyl)nicotinic acid has been shown to induce apoptosis in ovarian (A2780) and pancreatic (DanG) cancer cells by generating reactive oxygen species (ROS), which leads to oxidative stress and cell death.

Other studies have investigated the cytotoxicity of various this compound derivatives against human cancer cell lines such as KB, Hep G2, and MCF7. researchgate.net The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for these compounds. researchgate.netebi.ac.uknih.govscielo.sa.crmdpi.com For instance, one study found that a particular isomer had IC50 values of 89.6 µM and 93.8 µM against KB and Hep G2 cell lines, respectively. researchgate.net

| Cancer Cell Line | Compound | IC50 Value |

|---|---|---|

| KB | Compound 1 | 89.6 µM |

| Hep G2 | Compound 1 | 93.8 µM |

| MCF-7 | Chalcone 12 | 4.19 ± 1.04 µM |

| MCF-7 | Chalcone 13 | 3.30 ± 0.92 µM |

| ZR-75-1 | Chalcone 12 | 9.40 ± 1.74 µM |

| ZR-75-1 | Chalcone 13 | 8.75 ± 2.01µM |

| MDA-MB-231 | Chalcone 12 | 6.12 ± 0.84 µM |

| MDA-MB-231 | Chalcone 13 | 18.10 ± 1.65 µM |

Research into Metabolic Regulation and Dyslipidemia-Related Pathways

Dyslipidemia, an abnormal amount of lipids in the blood, is a major risk factor for cardiovascular disease. nih.govnih.govmdpi.commsdmanuals.com Research has begun to explore the potential of this compound isomers in regulating metabolic pathways related to this condition. ontosight.ai

Nicotinic acid and its derivatives have long been known to influence lipid profiles. Studies on compounds structurally similar to 5-(4-Chloro-2-methoxyphenyl)nicotinic acid have shown significant reductions in triglycerides and improvements in high-density lipoprotein (HDL) levels. This suggests that this compound isomers could have therapeutic potential in managing dyslipidemia. mdpi.commdpi.com The underlying mechanisms may involve the modulation of lipid metabolism and the reduction of oxidative stress, both of which are key factors in the development of atherosclerosis. nih.govmdpi.com Further investigation into these pathways could lead to the development of novel treatments for metabolic disorders. umn.edumdpi.comnih.gov

Applications of C13h10clno3 Compounds in Advanced Research and Development

Development of Analytical Reference Standards and Impurity Profiling (e.g., for Vadadustat)

In pharmaceutical manufacturing, ensuring the purity and quality of an Active Pharmaceutical Ingredient (API) is paramount. This requires the identification, quantification, and control of any impurities that may arise during the synthesis process. Isomers of C13H10ClNO3 are notable for their role as process-related impurities and degradation products in the manufacturing of Vadadustat, an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used to treat anemia associated with chronic kidney disease. pharmaffiliates.comsynzeal.comacs.org

The development of a robust and scalable manufacturing process for Vadadustat involves a detailed study of its impurity profile to meet the stringent requirements of regulatory bodies like the International Conference on Harmonisation (ICH). acs.org One such impurity, N-[5-(3-chlorophenyl)-3-methoxypyridine-2-carbonyl]glycine methyl ester, is an isomer of this compound and a key intermediate whose purity must be carefully controlled. google.comacs.org

To accurately monitor and control these impurities, certified analytical reference standards are essential. cerilliant.comzeptometrix.comgreyhoundchrom.com These highly characterized and pure materials are used in various analytical applications, including:

Developing and validating analytical methods for quality control. usp.org

Identifying unknown impurities that form during stability studies. usp.org

Determining relative response factors for accurate quantification in chromatographic techniques. usp.org

The synthesis and isolation of specific this compound isomers, such as those identified as Vadadustat impurities, allow for their use as reference standards. synzeal.com This enables pharmaceutical scientists to ensure that each batch of the final drug product meets the required purity specifications, with impurities kept below established safety thresholds. acs.org

Table 1: Role of this compound Isomers in Pharmaceutical Quality Control

| Application Area | Specific Use of this compound Isomer | Significance |

| Impurity Profiling | Identification as a process impurity in Vadadustat synthesis. acs.org | Helps in understanding and optimizing the manufacturing process to minimize byproducts. |

| Reference Standards | Use as a certified standard for analytical testing. usp.orglgcstandards.com | Enables accurate quantification of the impurity in the final Active Pharmaceutical Ingredient (API). |

| Method Validation | Spiking studies during analytical method development. usp.org | Confirms the analytical method's ability to detect and quantify the impurity at specified levels. |

| Stability Testing | Monitoring for the appearance of degradation products. usp.org | Assesses the stability of the drug substance under various environmental conditions. |

Building Blocks for Complex Chemical Synthesis (e.g., Pharmaceutical Production, Fine Chemicals)

Chemical building blocks are relatively small and simple molecules that serve as the starting materials or intermediates for constructing more complex molecular architectures. sigmaaldrich.com Compounds with the this compound framework are valuable building blocks, particularly in the synthesis of pharmaceuticals and fine chemicals. advatechgroup.comboronmolecular.com

The synthesis of Vadadustat provides a clear example. In one patented synthesis route, an intermediate, methyl N-[5-(3-chlorophenyl)-3-chloropyridin-2-ylcarbonyl]glycinate, is formed. google.com This compound, while not having the formula this compound itself, is a direct precursor that is subsequently converted to a this compound isomer (N-[5-(3-chlorophenyl)-3-methoxypyridin-2-ylcarbonyl]glycine) via a methoxy (B1213986) substitution reaction. google.com This demonstrates the role of related structures as key intermediates—or building blocks—in a multi-step synthesis. acs.orggoogle.com

The versatility of these building blocks stems from their functional groups, which allow for a variety of chemical transformations. enamine.netmolport.com For instance, the presence of aromatic rings, ester groups, and amide linkages in this compound isomers provides multiple reaction sites for further chemical modification. This makes them useful in creating libraries of compounds for drug discovery or in the production of specialty chemicals. evitachem.cominnospk.com The ability to introduce specific functionalities, such as fluorine or heterocyclic rings, into these building blocks can significantly alter the properties of the final product, which is a key strategy in modern medicinal chemistry. daikinchem.de

Research Tools for Studying Reaction Mechanisms and Biological Processes

A reaction mechanism describes the sequence of elementary steps through which a chemical change occurs. khanacademy.orgresearchgate.net The study of impurities and byproducts, such as isomers of this compound formed during a synthesis, can provide profound insights into these mechanisms. acs.org

For example, during the development of the manufacturing process for Vadadustat, the formation of an undesired regioisomer was observed. acs.org Investigating how and why this impurity formed helped chemists understand the reactivity of the intermediates and refine the reaction conditions (e.g., solvent volume, temperature) to favor the desired product and minimize the byproduct. acs.org This process of identifying byproducts and postulating their formation pathways is a fundamental aspect of mechanistic studies in organic chemistry. libretexts.orgopenaccessjournals.com

Furthermore, isotopically labeled building blocks, such as those containing ¹³C, can be used to trace the path of atoms through a complex reaction sequence. researchgate.net Synthesizing a this compound isomer with a ¹³C label at a specific position would allow researchers to track its transformation, providing definitive evidence for proposed reaction mechanisms. While carbon-14 (B1195169) is often used for tracing, stable isotopes like carbon-13 are also valuable for mechanistic studies, especially in conjunction with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Lead Compound Identification in Drug Discovery Pipelines

In drug discovery, a "lead compound" is a chemical structure that exhibits pharmacological or biological activity and serves as the starting point for developing a new drug. numberanalytics.comwikipedia.org Through chemical modifications, a lead compound is optimized to improve its potency, selectivity, and pharmacokinetic properties. eddc.sg

Molecules with the this compound scaffold possess structural features commonly found in biologically active compounds, making them potential candidates for lead compound identification. The process often begins with high-throughput screening (HTS) or fragment-based drug discovery (FBDD), where large libraries of chemicals are tested for activity against a specific biological target. eddc.sgwuxibiology.com

A compound like a this compound isomer could emerge as a "hit" from such a screen. eddc.sg Medicinal chemists would then synthesize analogues by modifying different parts of the molecule—the aromatic rings, the linker, or the substituent groups—to establish a structure-activity relationship (SAR). This systematic modification helps in identifying which parts of the molecule are essential for its biological activity and guides the optimization process toward a viable drug candidate. The innovative pharmaceutical industry relies on this pipeline of identifying and optimizing lead compounds to develop new therapies. ifpma.orgabpi.org.ukpharma-dept.gov.in

Applications in Dye Production

The color of organic dyes arises from their ability to absorb light in the visible spectrum, a property that is directly related to their chemical structure. ifc.org Dyes are typically aromatic compounds containing a system of conjugated double bonds known as a chromophore. ifc.org

Isomers of this compound contain multiple aromatic rings and functional groups that can be part of a larger conjugated system, suggesting their potential use in dye synthesis. mdpi.com The auxochrome groups (like hydroxyl or amino groups, which can be part of the structure or added to it) are also crucial as they modify the color intensity and enable the dye to bind to fabrics. ifc.org

Amines, for example, are versatile building blocks in the synthesis of azo dyes, which are a major class of synthetic colorants. molport.com The chemical structure of this compound could be modified to incorporate such functional groups, making it a precursor for new dye molecules. The production of synthetic dyes is a significant part of the chemical industry, with applications ranging from textiles to printing and cosmetics. nih.gov While direct application of this compound as a dye is not widely documented, its structural motifs are consistent with those used as intermediates in the manufacturing of specialty colorants. innospk.comresearchgate.net

Future Directions and Emerging Paradigms in C13h10clno3 Research

Precision Synthesis for Isomer-Specific Investigations

The specific arrangement of atoms in a molecule, or its isomeric form, can dramatically alter its biological activity and chemical properties. For the molecular formula C13H10ClNO3, several isomers exist, each with a potentially different pharmacological profile. Future research will increasingly focus on precision synthesis, which allows for the creation of a single, desired isomer, free from contamination by others. mpg.de

This level of control is paramount for several reasons. Firstly, it enables researchers to conduct isomer-specific investigations to determine which structural form is responsible for a particular biological effect. This is critical in drug development to maximize therapeutic efficacy and minimize off-target effects. A promising approach for achieving this is through surface-catalyzed cyclodehydrogenation, which has shown to be a selective process for producing specifically designed carbon-based nanostructures. mpg.de This method ensures that cage formation occurs through dehydrogenation and the "zipping" of newly formed bonds at pre-selected positions, without C-C bond rearrangement. mpg.de

One example of a synthetic method that can be tailored for specificity is the Knoevenagel condensation of acrylaldehyde derivatives to form isoxazole (B147169) derivatives. semanticscholar.org This method, along with techniques like microwave irradiation, can lead to the synthesis of specific heterocyclic compounds with potential therapeutic activities. mdpi.com

Advanced Computational Prediction of Bioactivity and Reactivity

The use of computational models to predict the biological activity and reactivity of chemical compounds is a rapidly advancing field that holds immense promise for this compound research. nih.gov These in silico methods can significantly reduce the time and cost associated with traditional drug discovery by screening large virtual libraries of molecules to identify promising candidates. sddn.es

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool. sddn.es By developing statistical models from existing data, QSAR can predict the properties of unknown molecules, including their bioactivity and pharmacokinetic profiles. sddn.es For this compound isomers, this could involve predicting their potential as anticancer, antimicrobial, or anti-inflammatory agents. ontosight.aismolecule.com

Machine learning and deep learning algorithms are also being integrated into these predictive models to enhance their accuracy. nih.govarxiv.org These advanced computational methods can analyze vast datasets, such as those found in databases like ChEMBL and BindingDB, to identify potential drug-target interactions and predict off-target effects. cambridgemedchemconsulting.com This is particularly important for understanding the molecular mechanisms underlying a compound's bioactivity. cambridgemedchemconsulting.com The development of new, large-scale datasets is also crucial for training more accurate and unbiased bioactivity prediction models. openreview.net

Integration of Multi-Omics Data in Biological Pathway Elucidation

To fully understand the biological effects of this compound isomers, researchers are increasingly turning to multi-omics approaches. mdpi.com This involves integrating data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to create a comprehensive picture of a compound's impact on biological pathways. mdpi.comfrontlinegenomics.com

The integration of multi-omics data provides a more holistic view of a biological system, allowing researchers to move from genotype to phenotype and understand the complex interplay between different molecular layers. frontiersin.orgplos.org For instance, combining transcriptomic and proteomic data can reveal discrepancies between gene expression and protein levels, providing a more accurate understanding of active biochemical pathways. frontlinegenomics.com

Web-based platforms like PaintOmics 3 and OmicsAnalyst are being developed to facilitate the analysis and visualization of multi-omics data, enabling researchers to map their findings onto biological pathways and explore complex molecular interactions. mdpi.com This pathway-centric approach can help to identify critical molecular networks associated with disease development and progression, and how this compound isomers might modulate these pathways. frontiersin.orgnih.gov

Exploration of Novel Therapeutic Research Avenues

The diverse structures of this compound isomers suggest a wide range of potential therapeutic applications that are ripe for exploration. ontosight.aiontosight.ai Current research has already pointed towards potential uses in treating cancer, infectious diseases, and inflammatory conditions. ontosight.aismolecule.com

Future investigations will likely delve into more specific and novel therapeutic areas. For example, some heterocyclic compounds are being investigated for their potential in treating neurodegenerative diseases and diabetes. smolecule.com The unique structures of spiro compounds, a class to which some this compound isomers belong, suggest they could interact with biological targets in novel ways, opening up new therapeutic possibilities. ontosight.ai

The development of novel therapeutic molecules is driven by the need to overcome challenges such as drug resistance and systemic toxicity associated with existing treatments. semanticscholar.org By exploring the diverse chemical space of this compound, researchers aim to identify new drug candidates that can address unmet medical needs. ontosight.aiuic.edu

Development of Sustainable Synthetic Methodologies

In line with the growing emphasis on green chemistry, future research on this compound will prioritize the development of sustainable synthetic methodologies. semanticscholar.org This involves designing chemical processes that are environmentally benign, energy-efficient, and economically viable. mdpi.comsemanticscholar.org

Key principles of green chemistry include the use of safer solvents, renewable starting materials, and catalysts to minimize waste and reduce the use of hazardous substances. mdpi.com Techniques such as microwave-assisted synthesis, ultrasound-mediated reactions, and the use of magnetic nanocatalysts are being explored to create more sustainable synthetic routes. mdpi.comjsynthchem.com

For example, microwave irradiation has been shown to reduce reaction times, increase product yields, and lower the volume of solvents needed, making it an environmentally friendly approach for synthesizing heterocyclic compounds. mdpi.com The development of eco-friendly synthetic routes is a key future direction for compounds like 2-chloro-4-[(4-methylpyridin-2-yl)oxy]benzoic acid, an isomer of this compound. smolecule.com The adoption of these green synthetic strategies will be crucial for the long-term viability and environmental impact of this compound research and its potential applications. rsc.org

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing C13H10ClNO3 with high purity?

- Methodological Answer : The compound can be synthesized via condensation reactions between activated carbonyl intermediates. For example, Method A (yield 81%) and Method B (yield 87%) involve reacting α-oxocarboxylic acids with pyridine N-oxides under silver catalysis, followed by recrystallization in ethanol to achieve purity ≥97% . Key parameters include temperature control (e.g., 0°C for reagent addition) and solvent selection (DMF or chloroform). Purity is validated via HPLC and elemental analysis (C, H, N, Cl percentages within ±0.2% of theoretical values) .

Q. Which spectroscopic techniques are most effective for structural characterization of C13H10ClNO3?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign aromatic protons (δ 7.30–7.92 ppm for phenyl and quinoline moieties) and carbonyl carbons (δ 160–187 ppm) using 2D techniques like HMQC and NOESY to resolve overlapping signals .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1652–1727 cm<sup>-1</sup>, O-H stretch at 3213–3258 cm<sup>-1</sup>) .

- X-ray crystallography : Resolve stereochemical ambiguities in solid-state structures, though crystal growth may require slow evaporation from DMSO .

Q. How can researchers assess the purity of C13H10ClNO3 in different synthetic batches?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency (±0.1 min) indicates purity .

- TLC : Compare Rf values against a reference standard using silica gel plates and ethyl acetate/hexane (3:7) .

- Elemental Analysis : Deviations >0.3% in C/H/N/Cl suggest impurities requiring column chromatography .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data interpretation for C13H10ClNO3 derivatives?

- Methodological Answer : Apply empirical contradiction analysis (ECA):

- Step 1 : Replicate spectra under standardized conditions (e.g., solvent, temperature).

- Step 2 : Cross-validate using complementary techniques (e.g., <sup>13</sup>C NMR vs. IR for carbonyl confirmation).

- Step 3 : Use computational tools (DFT calculations) to predict spectra and identify outliers, as demonstrated in resolving pseudoprogression diagnostics in medical data .

Q. What experimental strategies can elucidate the reaction mechanism of C13H10ClNO3 in cross-coupling reactions?

- Methodological Answer :

- Kinetic Studies : Monitor intermediate formation via stopped-flow NMR to identify rate-determining steps .

- Isotopic Labeling : Use <sup>18</sup>O-labeled carbonyl groups to track oxygen transfer pathways .

- Computational Modeling : Employ Gaussian-09 at the B3LYP/6-311+G(d,p) level to simulate transition states and validate against experimental activation energies .

Q. How can researchers optimize synthetic routes for C13H10ClNO3 to improve scalability?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (catalyst loading, solvent polarity) using a Taguchi matrix to identify critical factors .

- Cost-Benefit Analysis : Compare silver catalysis (high yield but costly) vs. alternative catalysts (e.g., CuI, lower yield but cheaper) using Pareto charts .

- Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) for solvent recovery systems (e.g., DMF recycling via distillation) .

What methodologies are recommended for studying the stability of C13H10</clNO3 under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (25–80°C) for 24–72 hours, monitoring degradation via UPLC-MS .

- Arrhenius Plotting : Estimate shelf life by correlating degradation rate constants (k) with temperature .

- XRD Post-Stress : Confirm structural integrity or polymorphic transitions after stress testing .

Q. How can computational models validate experimental data for C13H10ClNO3 in drug discovery contexts?

- Methodological Answer :

- QSAR Modeling : Correlate logP (calculated: 2.8) with bioavailability scores using ADMET predictors .

- Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinase inhibitors) and validate with SPR assays .

- Reliability Checks : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.